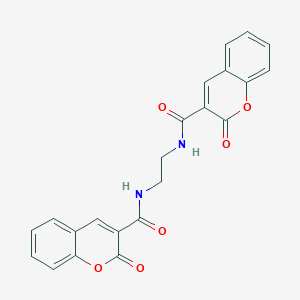

N,N'-Ethylenebis(3-coumarincarboxamide)

Description

BenchChem offers high-quality N,N'-Ethylenebis(3-coumarincarboxamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Ethylenebis(3-coumarincarboxamide) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H16N2O6 |

|---|---|

Molecular Weight |

404.4 g/mol |

IUPAC Name |

2-oxo-N-[2-[(2-oxochromene-3-carbonyl)amino]ethyl]chromene-3-carboxamide |

InChI |

InChI=1S/C22H16N2O6/c25-19(15-11-13-5-1-3-7-17(13)29-21(15)27)23-9-10-24-20(26)16-12-14-6-2-4-8-18(14)30-22(16)28/h1-8,11-12H,9-10H2,(H,23,25)(H,24,26) |

InChI Key |

UEHSTGDQZXUEEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4OC3=O |

Origin of Product |

United States |

Significance of Coumarin Scaffolds in Chemical Biology and Medicinal Chemistry

The coumarin (B35378), or 1,2-benzopyrone, framework is considered a "privileged scaffold" in drug discovery. nih.govnih.govnih.gov This designation stems from its widespread occurrence in natural products and its ability to serve as a versatile template for the synthesis of compounds with a broad spectrum of biological activities. nih.govnih.govnih.govmdpi.comnih.gov The inherent properties of the coumarin nucleus, including its relatively simple structure, low molecular weight, and high bioavailability, make it an attractive starting point for the design of new therapeutic agents. nih.gov

Coumarin derivatives have been shown to exhibit an impressive range of pharmacological effects, including anticoagulant, anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govmdpi.comnih.govlew.roatamanchemicals.comresearchgate.net Their mechanism of action often involves non-covalent interactions with various enzymes and receptors within biological systems. nih.gov This versatility has fueled extensive research into modifying the basic coumarin structure to enhance specific activities and explore new therapeutic applications. nih.govnih.gov

The N,n Ethylenebis 3 Coumarincarboxamide Moiety: Structural Context and Research Rationale

The structure of N,N'-Ethylenebis(3-coumarincarboxamide) features two coumarin-3-carboxamide units linked by an ethylene (B1197577) bridge. This design creates a dimeric, or "bis-coumarin," molecule. The rationale for synthesizing such compounds is rooted in the principle of multivalency, where linking two pharmacologically active units can lead to enhanced binding affinity and selectivity for biological targets, such as enzymes or receptors. nih.gov Bis-coumarins can interact with biomacromolecules, a characteristic that is actively explored in the development of anticancer and anti-Alzheimer's therapies. nih.gov

The coumarin-3-carboxamide substructure itself is a well-established pharmacophore. The introduction of an amide group at the third position of the coumarin (B35378) ring has been shown to impart a variety of biological activities. mdpi.com Research on related bis-coumarin compounds, such as those linked by a piperazine-alkoxy side chain, has demonstrated the potential of these dimeric structures in biological applications. nih.gov The ethylene linker in N,N'-Ethylenebis(3-coumarincarboxamide) provides a specific spatial orientation and flexibility between the two coumarin moieties, which can influence its interaction with biological targets.

Evolution of Research on Coumarin Carboxamide Derivatives

General Synthetic Approaches to Coumarin-3-carboxamides

Coumarin-3-carboxamides are a class of compounds characterized by a coumarin nucleus with a carboxamide group at the C-3 position. The synthesis of these structures is a critical precursor to forming bis-coumarin compounds. Several reliable methods have been established for their preparation. researchgate.netresearchgate.net

A primary and widely used method involves the initial synthesis of coumarin-3-carboxylic acid. This is often achieved through the Knoevenagel condensation of a substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound such as malonic acid, diethyl malonate, or Meldrum's acid. nih.gov The reaction is typically catalyzed by a base like piperidine (B6355638). nih.gov Once the coumarin-3-carboxylic acid is formed, it can be converted into its corresponding carboxamide through standard amidation procedures. This usually involves activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an appropriate amine. nih.gov Alternatively, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) can be used to facilitate the direct amidation of the carboxylic acid. nih.gov

Another significant approach is the use of multi-component reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reactants, enhancing efficiency and atom economy. researchgate.netresearchgate.net For instance, coumarin-3-carboxamides can be synthesized in a one-pot reaction involving a salicylaldehyde, an amine, and a C-3 synthon like diethyl malonate, often under the influence of a catalyst system such as piperidine-iodine. researchgate.netresearchgate.net

| Method | Description | Key Reactants | Typical Catalyst | Reference(s) |

| Two-Step Amidation | Knoevenagel condensation to form coumarin-3-carboxylic acid, followed by amidation. | Salicylaldehyde, Malonic Acid/Ester, Amine | Piperidine, Acetic Acid | nih.gov, nih.gov |

| Multi-Component Reaction (MCR) | One-pot synthesis combining multiple reactants to form the final product directly. | Salicylaldehyde, Amine, Diethyl Malonate | Piperidine-Iodine, Nanoparticles | researchgate.net, researchgate.net |

| C-3 Functionalization | Direct carboxamidation of a pre-existing coumarin ring at the C-3 position. | Coumarin, Formamides | Radical Initiators (e.g., TBPB) | researchgate.net |

Specific Methodologies for N,N'-Ethylenebis-Substituted Coumarin Carboxamides

The synthesis of N,N'-Ethylenebis(3-coumarincarboxamide) requires the formation of an amide bond between two coumarin-3-carbonyl units and a central ethylenediamine (B42938) linker. This is typically achieved by adapting the general amidation strategies to a bifunctional amine.

The most direct synthetic route to N,N'-Ethylenebis(3-coumarincarboxamide) is the stoichiometric reaction of ethylenediamine with two equivalents of a coumarin-3-carboxylic acid derivative. The reaction can be performed by first converting coumarin-3-carboxylic acid to a more reactive species, such as coumarin-3-carbonyl chloride. The acid chloride is then treated with ethylenediamine in the presence of a base to neutralize the HCl byproduct, yielding the desired bis-amide.

Alternatively, modern peptide coupling agents can be employed for a direct, one-pot amidation. In this approach, two equivalents of coumarin-3-carboxylic acid are mixed with one equivalent of ethylenediamine in an appropriate solvent, and a coupling agent like HATU or DCC is added to promote the formation of the two amide bonds. This method avoids the harsh conditions associated with acid chlorides and often results in cleaner reactions with high yields. nih.gov

The "linker design" aspect is crucial for creating analogs of the target molecule. While N,N'-Ethylenebis(3-coumarincarboxamide) uses an ethylene (B1197577) (-CH₂CH₂-) linker derived from ethylenediamine, this can be readily modified. By substituting ethylenediamine with other diamines, a variety of linkers with different lengths, rigidities, and functionalities can be introduced. For example, using 1,3-diaminopropane (B46017) or 1,4-diaminobutane (B46682) would result in longer, more flexible linkers between the two coumarin moieties.

The primary precursors for the synthesis of N,N'-Ethylenebis(3-coumarincarboxamide) are coumarin-3-carboxylic acid and ethylenediamine. Ethylenediamine is a readily available commercial reagent. The synthesis of the coumarin-3-carboxylic acid precursor is a key step that also offers opportunities for functionalization.

The standard synthesis of coumarin-3-carboxylic acid proceeds via the Knoevenagel condensation of salicylaldehyde and malonic acid, typically catalyzed by piperidine in a solvent like pyridine (B92270) or ethanol. nih.gov

Reaction Scheme: Synthesis of Coumarin-3-Carboxylic Acid

This reaction scheme illustrates the Knoevenagel condensation between salicylaldehyde and malonic acid to yield coumarin-3-carboxylic acid, the key precursor for amidation.

Functionalization of the final N,N'-Ethylenebis(3-coumarincarboxamide) molecule is achieved by using substituted salicylaldehydes in the initial condensation step. A wide array of commercially available salicylaldehydes bearing electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -NO₂) groups at various positions on the aromatic ring can be used. Each unique substituted salicylaldehyde will produce a corresponding substituted coumarin-3-carboxylic acid, which can then be coupled with ethylenediamine to generate a library of functionalized N,N'-Ethylenebis(3-coumarincarboxamide) analogs.

Advanced Synthetic Methodologies and Optimization

To improve the efficiency, yield, and environmental footprint of the synthesis of N,N'-Ethylenebis(3-coumarincarboxamide), several advanced methodologies can be applied. These techniques focus on reducing reaction times, minimizing waste, and simplifying purification processes.

One area of advancement is the use of unconventional energy sources to drive the reactions. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times for the synthesis of coumarin derivatives, including Knoevenagel condensations. nih.gov The application of microwave irradiation can lead to higher yields and cleaner reaction profiles compared to conventional heating. Similarly, ultrasound has been explored as a green method for promoting coumarin synthesis. nih.gov

The choice of catalyst is another critical area for optimization. While traditional syntheses rely on homogeneous base catalysts like piperidine, modern approaches utilize heterogeneous catalysts. These include materials like Li-Al containing layered double hydroxides, which are eco-friendly, reusable, and easily separated from the reaction mixture. researchgate.netresearchgate.net The development of nanocatalysts also offers high efficiency and selectivity in the synthesis of coumarin cores. researchgate.net

Optimization of reaction conditions is paramount. This involves systematically varying parameters such as the solvent, temperature, reaction time, and catalyst loading to find the ideal conditions for maximizing the yield and purity of the final product. For the amidation step, screening different coupling agents and bases can significantly impact the efficiency of the formation of the N,N'-Ethylenebis(3-coumarincarboxamide).

| Strategy | Application | Potential Benefits | Reference(s) |

| Microwave-Assisted Synthesis | Knoevenagel condensation and amidation steps. | Reduced reaction time, increased yields, cleaner reactions. | nih.gov |

| Heterogeneous Catalysis | Synthesis of the coumarin-3-carboxylic acid precursor. | Catalyst reusability, easier product purification, environmentally friendly. | researchgate.net, researchgate.net |

| Solvent-Free Reactions | Knoevenagel condensation. | Reduced environmental waste, lower cost, simplified workup. | nih.gov |

| Multi-Component Reactions (MCRs) | Hypothetical one-pot synthesis of the final bis-coumarin. | High atom economy, operational simplicity, reduced synthesis time. | researchgate.net, researchgate.net |

Anticancer Activity Profiling In Vitro

A range of coumarin-3-carboxamide derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. Studies have shown that these compounds can specifically target and inhibit the growth of cancer cells, particularly those with high expression levels of certain receptors. nih.gov For instance, novel coumarin-3-(N-aryl)carboxamides have been found to selectively inhibit the proliferation of cancer cells that overexpress the ErbB-2 receptor, such as certain breast cancer cell lines. nih.gov This selective cytotoxicity is a promising characteristic, as it suggests a reduced potential for harm to normal, healthy cells. nih.gov

While specific IC50 values for N,N'-Ethylenebis(3-coumarincarboxamide) against HepG2, HeLa, BT474, and SKBR-3 are not extensively detailed in the reviewed literature, the broader class of coumarin derivatives has shown potent activity. For example, various coumarin-triazole hybrids have exhibited IC50 values in the low micromolar and even nanomolar range against cell lines like HepG2. nih.gov One such derivative showed an IC50 value of 1.74 ± 0.54 μM against HepG2 cells. nih.gov Another study on a quinolinone derivative, structurally related to coumarins, reported an IC50 of 2.56 ± 0.13 μM against the MCF-7 breast cancer cell line. mdpi.com These findings underscore the general potential of the coumarin scaffold in designing effective cytotoxic agents.

Table 1: Cytotoxicity of Selected Coumarin Derivatives Against Various Cancer Cell Lines This table is representative of the activity of the broader class of coumarin derivatives.

Coumarin derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells through various molecular pathways. nih.govnih.gov Mechanistic studies reveal that these compounds can alter the expression of key apoptosis-related genes. nih.govnih.gov For example, treatment with certain coumarin derivatives has been observed to significantly affect the expression levels of BCL-2 (an anti-apoptotic protein) and caspase-9 (an initiator caspase in the mitochondrial apoptotic pathway). nih.govnih.gov The activation of caspase-9 triggers a cascade involving downstream executioner caspases, such as caspase-3, ultimately leading to cell death. nih.govmdpi.com

In addition to inducing apoptosis, coumarin derivatives can also modulate the cell cycle progression in malignant cells. nih.govnih.gov Some compounds have been found to cause cell cycle arrest at specific phases, thereby preventing cancer cell proliferation. mdpi.comnih.gov For instance, one study demonstrated that a synthesized quinolinone derivative could arrest the cell cycle at the G2/M phase and induce pre-G1 apoptosis in MCF-7 breast cancer cells. mdpi.com Another investigation showed that coumarin can decrease the percentage of cells in the S phase, with a corresponding increase in the G1/G0 phase, effectively reducing cell-cycle progression. nih.govnih.gov

A key aspect of the anticancer activity of coumarin-3-carboxamide derivatives is their ability to inhibit specific cellular targets that are crucial for cancer cell growth and survival. nih.gov One of the primary targets identified is the ErbB-2 receptor tyrosine kinase, which is often overexpressed in aggressive forms of breast cancer. nih.gov

Studies on novel coumarin-3-(N-aryl)carboxamides have shown that these compounds can inhibit the phosphorylation of the ErbB-2 receptor. nih.gov This inhibition of ErbB-2 activation was confirmed through immunoprecipitation analysis and in vitro kinase assays using recombinant ErbB-2. nih.gov The downstream signaling pathways are also affected; the inhibition of ErbB-2 phosphorylation correlates with a down-regulation of the activation of ERK1 MAP kinase, a key component of the proliferative signaling pathway. nih.gov This dual inhibition of both the receptor and its downstream signaling mediator highlights a potent mechanism for arresting cancer cell growth. nih.gov

Enzyme Inhibition Studies

Derivatives of coumarin-3-carboxamide have emerged as potent inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These enzymes are critical targets in the management of neurodegenerative diseases like Alzheimer's disease.

Research has shown that certain novel coumarin-3-carboxamides linked to an N-benzylpiperidine scaffold exhibit powerful anti-AChE activity, with IC50 values in the nanomolar range. nih.gov One particular compound demonstrated an IC50 of 0.3 nM against AChE, making it significantly more potent than the standard drug donepezil. nih.gov Kinetic studies have revealed that these compounds often exhibit a mixed-type inhibition against AChE. nih.gov This indicates that they can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com While potent against AChE, many of these derivatives show higher selectivity, with significantly weaker inhibition of BuChE. nih.gov However, other coumarin derivatives have been identified as potent and selective inhibitors of BuChE. nih.gov

Table 2: Cholinesterase Inhibition by Selected Coumarin Derivatives

Coumarins represent a distinct class of carbonic anhydrase (CA) inhibitors, known for their unique mechanism and isoform selectivity. nih.govnih.gov They act as "prodrug inhibitors," where the lactone ring is hydrolyzed by the esterase activity of the CA enzyme. nih.govnih.gov The resulting 2-hydroxy-cinnamic acid product then binds to the enzyme's active site. nih.govnih.gov

A significant finding is the remarkable selectivity of coumarin derivatives for tumor-associated CA isoforms, namely hCA IX and hCA XII, over the ubiquitous cytosolic isoforms hCA I and hCA II. nih.govmdpi.com Numerous studies have confirmed that various coumarin derivatives exhibit potent, submicromolar inhibition of hCA IX and XII, while showing no significant activity against hCA I and II. nih.govmdpi.com This selectivity is attributed to the binding of the hydrolyzed inhibitor at the entrance of the active site, where amino acid residue variability among isoforms is high. nih.govnih.gov This makes coumarin derivatives attractive candidates for the development of anticancer agents that target the hypoxic tumor environment where hCA IX and XII are overexpressed. nih.govnih.gov

Table 3: Inhibition Constants (Ki) of Coumarin Derivatives Against Human Carbonic Anhydrase Isoforms This table presents representative data for the coumarin class, highlighting isoform selectivity.

Casein Kinase 2 (CK2) Inhibitory Mechanisms

Casein Kinase 2 (CK2) is a serine/threonine protein kinase implicated in cell proliferation and differentiation, making it a target in oncological research. nih.gov While various chemical compounds, such as CX-4945, have been identified as potent and selective inhibitors of CK2, a review of the available research did not yield specific studies detailing the inhibitory mechanisms of N,N'-Ethylenebis(3-coumarincarboxamide) or its derivatives against CK2. nih.govnih.gov

Lactate (B86563) Transport Inhibition (e.g., Monocarboxylate Transporter 1, MCT1)

Monocarboxylate transporters, particularly MCT1, are crucial for lactate efflux in highly glycolytic cells, including many cancer cells. nih.gov Inhibition of MCT1 is being explored as a therapeutic strategy to disrupt tumor metabolism. nih.govresearchgate.net Studies have identified certain coumarin-3-carboxylic acid derivatives as potential lactate transport inhibitors. researchgate.net However, specific research data on the activity of N,N'-Ethylenebis(3-coumarincarboxamide) derivatives as inhibitors of MCT1 or other lactate transporters is not available in the reviewed literature.

Antimicrobial Efficacy Assessment

Antibacterial Spectrum and Potency (Gram-positive, Gram-negative, Mycobacterium tuberculosis, Helicobacter pylori)

The antibacterial potential of coumarin scaffolds has been a subject of broad investigation. researchgate.net While many coumarin derivatives have been tested against a wide range of bacterial species, specific data concerning the antibacterial spectrum and potency of N,N'-Ethylenebis(3-coumarincarboxamide) is limited. However, studies on structurally similar compounds provide some insight. For instance, a series of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives, which share the N,N'-ethylenebis core, were screened for antimicrobial activity. The halogenated derivatives, N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine and N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine, showed notable activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella enterica and Pseudomonas aeruginosa) bacteria. researchgate.net

Interactive Data Table: Antimicrobial Activity of Structurally Related N,N'-Ethylenebis Derivatives

| Compound | Test Organism | Activity Measurement | Result |

|---|---|---|---|

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | S. enterica | LC50 | 11.6 µM |

| P. aeruginosa | LC50 | 86 µM | |

| S. aureus | LC50 | 140 µM | |

| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | S. enterica | LC50 | 8.79 µM |

| P. aeruginosa | LC50 | 138 µM | |

| S. aureus | LC50 | 287 µM |

Data sourced from a study on N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives, which are structurally related to the subject compound. researchgate.net

Specific studies evaluating the efficacy of N,N'-Ethylenebis(3-coumarincarboxamide) derivatives against Mycobacterium tuberculosis or Helicobacter pylori were not identified in the reviewed literature.

Antifungal Activity Evaluation

Coumarin and its derivatives are recognized as a class of compounds possessing a wide spectrum of biological activities, including antifungal properties. mdpi.comnih.gov For example, newly synthesized coumarins such as 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one have demonstrated significant activity against fungi like Aspergillus niger and Candida albicans. nih.gov Despite the general interest in coumarins as antifungal agents, specific evaluations of the antifungal activity of N,N'-Ethylenebis(3-coumarincarboxamide) derivatives were not found in the surveyed scientific reports.

Antioxidant Potential and Radical Scavenging Assays

The antioxidant properties of coumarin derivatives, particularly their ability to scavenge free radicals, are well-documented. sysrevpharm.org Bis-coumarin derivatives have been a focus of such research. A study on a library of ten bis-coumarin analogues, specifically 3-substituted-bis-2H-chromen-2-ones, evaluated their antioxidant potential through several parallel assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging activity assay. researchgate.net

The results indicated that the antioxidant potential was significantly affected by the nature of the substitution. The highest DPPH radical scavenging activity was observed for compounds featuring hydroxyl and methoxy (B1213986) substitutions on the phenylmethylene linker. researchgate.net For example, 3,3'-(3-hydroxy-4-methoxyphenylmethylene)-bis-4-hydroxy-2H-chromen-2-one showed a half-maximal inhibitory concentration (IC50) value of 53.33 ± 6.12 µg/mL, which was more potent than the standard antioxidant Butylated hydroxytoluene (BHT) (IC50 of 71.00 ± 0.82 µg/mL). researchgate.net

These assays are commonly based on the ability of the antioxidant to donate a hydrogen atom to reduce the stable DPPH radical, a process that can be monitored by the decrease in absorbance at 517 nm. nih.gov The presence of hydroxyl groups on the coumarin structure is often correlated with the observed radical scavenging effects. nih.gov

Interactive Data Table: DPPH Radical Scavenging Activity of Bis-Coumarin Derivatives

| Compound | IC50 (µg/mL) |

|---|---|

| 3,3'-(3-hydroxy-4-methoxyphenylmethylene)-bis-4-hydroxy-2H-chromen-2-one | 53.33 ± 6.12 |

| 3,3'-(4-methoxyphenyl-methylene)-bis-4-hydroxy-2H-chromen-2-one | 68.44 ± 2.67 |

| Butylatedhydroxy toluene (B28343) (BHT) (Standard) | 71.00 ± 0.82 |

Data sourced from a study on substituted benzylidene-bis-(4-hydroxycoumarin) derivatives. researchgate.net

Structure Activity Relationship Sar and Structural Optimization of N,n Ethylenebis 3 Coumarincarboxamide Derivatives

Correlations Between Substituent Effects and Biological Efficacy

The biological activity of coumarin (B35378) derivatives can be significantly modulated by the introduction of various substituents on the benzopyrone core. In the context of N,N'-Ethylenebis(3-coumarincarboxamide), the two coumarin-3-carboxamide moieties offer multiple positions for substitution, allowing for fine-tuning of their pharmacological properties.

Research on related coumarin-3-carboxamide derivatives has demonstrated that the nature and position of substituents are critical determinants of their anticancer activity. For instance, a series of N-phenyl coumarin-3-carboxamides revealed that electron-withdrawing groups, such as fluorine, on the phenyl ring can enhance cytotoxic activity against cancer cell lines. Specifically, 4-fluoro and 2,5-difluoro benzamide (B126) derivatives of coumarin-3-carboxamide have been identified as potent agents against HepG2 and HeLa cancer cell lines. nih.gov This suggests that introducing fluorine or other electron-withdrawing groups onto the coumarin rings of N,N'-Ethylenebis(3-coumarincarboxamide) could be a promising strategy for enhancing its anticancer potential. The electronic effects of substituents can influence the molecule's ability to interact with biological targets. mdpi.com

Furthermore, studies on other classes of coumarins have highlighted the importance of specific substitutions for other biological activities. For example, in a series of 3-arylcoumarins, a nitro group at the 6-position of the coumarin moiety was found to be essential for antibacterial activity against Staphylococcus aureus. researchgate.net Conversely, the conversion of a carboxylic acid group at the C3 position to a carboxamide has been shown to nullify antibacterial activity, while simultaneously enhancing anticancer properties. nih.gov This indicates a divergence in the structural requirements for different therapeutic effects.

The table below summarizes the observed effects of various substituents on the biological activity of related coumarin-3-carboxamide derivatives, which can be extrapolated to hypothesize their potential impact on N,N'-Ethylenebis(3-coumarincarboxamide).

| Substituent Position | Substituent | Observed Effect on Related Coumarin-3-Carboxamides | Potential Implication for N,N'-Ethylenebis(3-coumarincarboxamide) |

| Phenylamide Ring | 4-Fluoro | Increased anticancer activity nih.gov | Enhanced anticancer efficacy |

| Phenylamide Ring | 2,5-Difluoro | Potent anticancer activity nih.gov | Significant enhancement of anticancer properties |

| Coumarin Ring (Position 6) | Nitro | Essential for antibacterial activity researchgate.net | Potential for antibacterial activity |

| Coumarin Ring (Position 3) | Carboxamide | Decreased antibacterial, increased anticancer activity nih.gov | Core structure is optimized for anticancer rather than antibacterial effects |

Impact of Linker Modifications on Activity Profiles

The ethylene (B1197577) bridge in N,N'-Ethylenebis(3-coumarincarboxamide) plays a critical role in orienting the two coumarin-3-carboxamide units in three-dimensional space, which can significantly influence how the molecule interacts with its biological targets. Modifying this linker in terms of its length, rigidity, and flexibility can lead to substantial changes in the biological activity profile.

In the broader family of bis-coumarin derivatives, the nature of the linker has been shown to be a key determinant of cytotoxicity. For example, in a study of bis(coumarin-1,2,3-triazolyl)benzenes, where a triazole-benzene system acts as the linker, the relative positioning of the coumarin moieties had a profound impact on anticancer activity. A 1,3-disubstituted benzene linker resulted in stronger inhibitory activity against breast and colon carcinoma cell lines compared to its 1,4-disubstituted isomer. nih.gov This highlights that the spatial arrangement of the pharmacophores, dictated by the linker, is crucial for optimal interaction with the target.

By extension, modifications to the ethylene linker in N,N'-Ethylenebis(3-coumarincarboxamide) could lead to derivatives with improved activity. The following table outlines potential modifications and their hypothesized effects:

| Linker Modification | Potential Structural Change | Hypothesized Impact on Biological Activity |

| Length | Increasing or decreasing the number of methylene (B1212753) units (e.g., propylene, butylene) | Alters the distance between the two coumarin moieties, potentially optimizing binding to target sites. |

| Rigidity | Introducing double bonds or cyclic structures (e.g., cyclohexyl, phenyl) | Constrains the conformational flexibility, which may lead to a more favorable binding conformation and increased potency and selectivity. |

| Polarity | Incorporating heteroatoms (e.g., oxygen, nitrogen) to form ether or amine linkages | May improve pharmacokinetic properties such as solubility and bioavailability, and could introduce new hydrogen bonding interactions with the target. |

Systematic variation of the linker is a key strategy in the optimization of bis-coumarin derivatives to enhance their therapeutic index.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent derivatives.

While specific QSAR models for N,N'-Ethylenebis(3-coumarincarboxamide) derivatives are not yet widely reported in the literature, studies on other bis-coumarin compounds have successfully employed this approach. For instance, a QSAR analysis of a series of 3,3′-(substituted-benzylidene)-bis-4-hydroxycoumarin derivatives as potential HIV-1 integrase inhibitors revealed a strong correlation between their inhibitory activity and two key molecular descriptors: lipophilicity (logP) and the energy of the lowest unoccupied molecular orbital (LUMO). researchgate.net The resulting regression equation allowed for the prediction of the anti-HIV activity of related compounds. researchgate.net

The development of a robust QSAR model for N,N'-Ethylenebis(3-coumarincarboxamide) derivatives would involve the synthesis of a diverse training set of analogs with varying substituents and linkers, followed by the determination of their biological activity. A range of molecular descriptors would then be calculated for each compound, including:

Electronic Descriptors: Hammett constants, dipole moment, HOMO and LUMO energies.

Steric Descriptors: Molar refractivity, van der Waals volume.

Lipophilic Descriptors: LogP.

Topological Descriptors: Connectivity indices.

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be used to build a model that can predict the biological activity of new derivatives. Such a model would be instrumental in prioritizing the synthesis of compounds with the highest predicted efficacy, thereby accelerating the drug development process.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand how a ligand, such as N,N'-Ethylenebis(3-coumarincarboxamide), might interact with a biological target, typically a protein or nucleic acid.

A typical molecular docking study would involve:

Preparation of the Ligand and Receptor: Three-dimensional structures of both the ligand (N,N'-Ethylenebis(3-coumarincarboxamide)) and the target receptor would be prepared.

Docking Simulation: Using specialized software, the ligand would be placed into the binding site of the receptor in various conformations and orientations.

Scoring and Analysis: The resulting poses would be "scored" based on their predicted binding affinity. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target would be analyzed.

No specific molecular docking studies for N,N'-Ethylenebis(3-coumarincarboxamide) were found in the reviewed literature.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations can provide a deep understanding of a molecule's structure, stability, and reactivity.

Commonly calculated properties include:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied and lowest unoccupied molecular orbitals, which are crucial for understanding chemical reactivity.

Molecular Electrostatic Potential (MEP): A map of the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack.

No quantum chemical calculation studies detailing the electronic structure and reactivity of N,N'-Ethylenebis(3-coumarincarboxamide) were identified in the literature search.

Design and Synthesis of Novel N,n Ethylenebis 3 Coumarincarboxamide Analogs

Strategic Derivatization for Enhanced Potency and Selectivity

Information regarding the strategic derivatization of the N,N'-Ethylenebis(3-coumarincarboxamide) scaffold is not available in the reviewed scientific literature. Research on other coumarin (B35378) derivatives suggests that modifications to the coumarin ring, such as the introduction of various substituents at the C4, C6, and C7 positions, can significantly influence biological activity. However, no studies have specifically applied these strategies to N,N'-Ethylenebis(3-coumarincarboxamide).

Exploration of Bioisosteric Replacements

There is no published research on the exploration of bioisosteric replacements within the N,N'-Ethylenebis(3-coumarincarboxamide) structure. Bioisosterism is a common strategy in drug design to improve physicochemical properties and biological activity. For this specific compound, potential bioisosteric replacements could involve modifications of the coumarin core or the ethylene (B1197577) linker. Without experimental data, any discussion of such replacements would be purely theoretical.

Development of Hybrid Compounds Incorporating N,N'-Ethylenebis(3-coumarincarboxamide) Scaffolds

The development of hybrid molecules that incorporate the N,N'-Ethylenebis(3-coumarincarboxamide) scaffold has not been reported. The concept of molecular hybridization, which involves combining two or more pharmacophores to create a single molecule with enhanced or multiple biological activities, is a promising approach in drug discovery. However, its application to N,N'-Ethylenebis(3-coumarincarboxamide) has yet to be explored in the scientific community.

Advanced Research Applications and Methodological Contributions

Exploration of Fluorescent Properties for Biomedical Imaging or Sensing

Coumarin (B35378) derivatives are renowned for their intrinsic fluorescent properties, making them valuable scaffolds in the design of molecular probes for biomedical imaging and sensing. The fluorescence of coumarins is highly sensitive to their substitution pattern and local environment. Generally, coumarins with an electron-donating group at the 7-position and an electron-withdrawing group at the 3-position exhibit strong fluorescence. The carboxamide group at the 3-position of each coumarin unit in N,N'-Ethylenebis(3-coumarincarboxamide) acts as an electron-withdrawing group, which is a favorable feature for fluorescence.

The bis-coumarin nature of this compound could lead to unique photophysical behaviors, such as excimer or exciplex formation, where the two coumarin fluorophores interact in the excited state. This can result in a red-shifted and broader emission spectrum compared to the corresponding monomeric coumarin-3-carboxamide. Such properties are advantageous for bioimaging as they can minimize background autofluorescence from biological tissues.

Furthermore, the ethylene (B1197577) bridge provides conformational flexibility, allowing the two coumarin rings to adopt various spatial arrangements. This flexibility could be exploited for the development of fluorescent sensors. For instance, the binding of a specific analyte between the two coumarin units could restrict their conformational freedom, leading to a detectable change in fluorescence intensity or wavelength. This "turn-on" or "turn-off" fluorescence response is a key principle in the design of chemosensors for ions and small molecules. While specific studies on N,N'-Ethylenebis(3-coumarincarboxamide) are not prevalent, the foundational knowledge of coumarin chemistry strongly supports its potential in these applications.

A V-shaped bis-coumarin derivative has been successfully utilized as a turn-on fluorescent probe for the detection of fluoride (B91410) ions in potable water, tea infusions, and for bioimaging in living systems like zebrafish and soybean roots. nih.gov This demonstrates the viability of bis-coumarin structures as effective fluorescent probes.

| Feature | Potential Advantage for Biomedical Imaging/Sensing |

| Two Coumarin Fluorophores | Potential for enhanced brightness, and unique photophysical properties like FRET or excimer formation. |

| Ethylene Bridge | Conformational flexibility allows for the design of sensors that respond to analyte binding with a change in fluorescence. |

| Coumarin-3-carboxamide Moiety | The electron-withdrawing nature of the carboxamide at the 3-position generally contributes to favorable fluorescent properties. |

Potential in Supramolecular Assembly and Material Science Research

The structure of N,N'-Ethylenebis(3-coumarincarboxamide) is conducive to forming ordered supramolecular assemblies. The amide linkages can participate in hydrogen bonding, a key directional interaction in supramolecular chemistry. These hydrogen bonds, in concert with π-π stacking interactions between the aromatic coumarin rings, could drive the self-assembly of the molecule into higher-order structures such as nanofibers, gels, or liquid crystals.

The ethylene bridge plays a crucial role in defining the geometry of these assemblies. Its flexibility allows the molecule to adopt conformations that can facilitate either intramolecular or intermolecular interactions. For example, ethylene-bridged oligoureas are known to self-assemble into supramolecular 'nanorings' or helical chains through head-to-tail hydrogen bonding. nih.gov A similar propensity for forming organized structures can be anticipated for N,N'-Ethylenebis(3-coumarincarboxamide).

Moreover, coumarin moieties are known to undergo [2+2] photodimerization upon exposure to UV light. In a pre-organized supramolecular assembly, this photoreaction can be used to crosslink the molecules, thereby stabilizing the nanostructure and potentially altering its material properties. This photo-responsiveness makes coumarin-containing materials attractive for applications in photolithography, data storage, and the development of photo-responsive "smart" materials. The photodimerization of coumarins has been shown to be selectively controlled within supramolecular hosts like cucurbiturils and Pd-nanocages. mdpi.com

The self-assembly behavior of coumarin-headed amphiphiles has been shown to be solvent-dependent, leading to different nanostructures and chiroptical properties. rsc.org This highlights the tunability of supramolecular structures derived from coumarin-containing molecules.

| Supramolecular Interaction | Potential Outcome in Material Science |

| Hydrogen Bonding (Amide groups) | Formation of ordered assemblies like fibers, sheets, or gels. |

| π-π Stacking (Coumarin rings) | Contributes to the stability and electronic properties of the assembled material. |

| Photodimerization (Coumarin C=C bonds) | Photo-crosslinking to create stable nanostructures and photo-responsive materials. |

Role as Chemical Probes for Biological Pathway Elucidation

Small molecule chemical probes are essential tools for dissecting complex biological pathways. mdpi.comresearchgate.net The bis-coumarin scaffold of N,N'-Ethylenebis(3-coumarincarboxamide) presents a versatile platform for the development of such probes. Bis-coumarins are known to interact with various biomacromolecules and exhibit a range of biological activities, including anticoagulant, anti-cancer, and anti-Alzheimer properties. nih.govresearchgate.net

The two coumarin-3-carboxamide units could act as bidentate ligands, chelating metal ions that are crucial for the function of certain enzymes. Alternatively, the molecule could span a binding site on a protein, with the two coumarin moieties making contacts with different regions of the protein surface. The ethylene linker provides the necessary spacing and flexibility to accommodate various binding site geometries.

Furthermore, the amide groups in the linker are amenable to chemical modification. This allows for the attachment of reactive groups for covalent labeling of target proteins or the introduction of reporter tags for pull-down assays and proteomic studies. By systematically modifying the structure of N,N'-Ethylenebis(3-coumarincarboxamide), libraries of related compounds could be synthesized and screened for their ability to modulate specific biological processes.

For instance, coumarin-based fluorescent probes are widely synthesized and used for the detection of various ions and environmental factors, indicating the adaptability of the coumarin core for probe development. rsc.org The development of a novel V-shaped bis-coumarin fluorescent probe for fluoride detection underscores the potential of such structures in creating highly specific chemical sensors for biological applications. nih.gov

| Structural Feature | Potential as a Chemical Probe |

| Bis-coumarin Scaffold | Can act as a bidentate ligand or span large binding sites on biomolecules. |

| Ethylene Linker | Provides optimal spacing and flexibility for interacting with biological targets. |

| Amide Groups | Offer sites for chemical modification to introduce reactive groups or reporter tags. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.